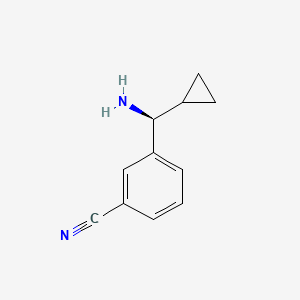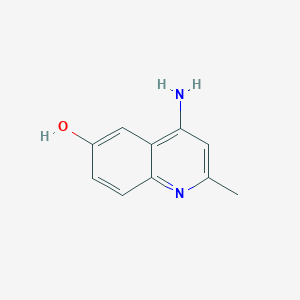
4-Amino-2-methylquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylquinolin-6-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C10H10N2O and is characterized by an amino group at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylquinolin-6-ol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the amino and hydroxyl groups . Another method includes the nucleophilic substitution of 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and characterization using spectral and analytical techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-Amino-2-methylquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylquinolin-6-ol involves its interaction with molecular targets such as epidermal growth factor receptors (EGFR) and histone deacetylases (HDAC). The compound inhibits the phosphorylation of EGFR-induced pathways, leading to reduced cell proliferation and tumor growth . Additionally, it increases the acetylation levels of histones H3 and H4, which plays a role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: This compound is a derivative of 4-Amino-2-methylquinolin-6-ol and acts as a dual inhibitor of EGFR and HDAC.
2-Methylquinoline: A simpler quinoline derivative without the amino and hydroxyl groups, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry. Its dual inhibitory action on EGFR and HDAC sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-amino-2-methylquinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-4-9(11)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3,(H2,11,12) |
InChI Key |
REPVCQMZXFECIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
![2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)




![n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11913389.png)
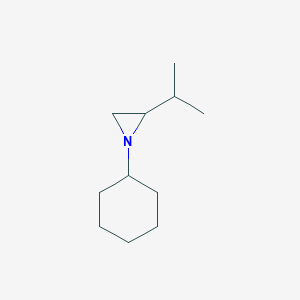
![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
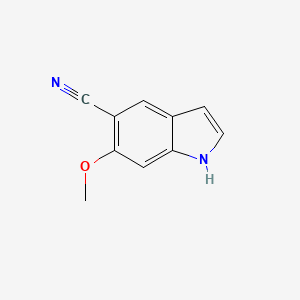
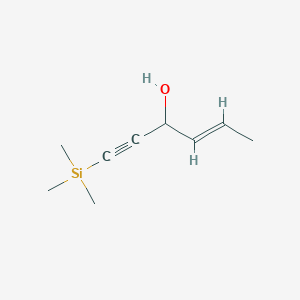
![1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine](/img/structure/B11913439.png)
